![molecular formula C8H11Cl2FO4S B6296889 diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate CAS No. 119454-06-7](/img/structure/B6296889.png)
diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate is an organosulfur compound characterized by the presence of dichloro(fluoro)methyl and sulfanyl groups attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate typically involves the reaction of diethyl malonate with dichloro(fluoro)methyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes often utilize microreactors to ensure precise control over reaction parameters, such as temperature, pressure, and residence time. The use of microreactors also minimizes the formation of by-products and reduces the overall environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro(fluoro)methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents such as diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro(fluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate can be compared with other similar compounds, such as:
Diethyl 2-[dichloro(methyl)sulfanyl]propanedioate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Diethyl 2-[chloro(fluoro)methyl]sulfanylpropanedioate: Contains only one chlorine atom, which may affect its chemical properties and applications.
Diethyl 2-[fluoro(methyl)sulfanyl]propanedioate:
Propriétés
IUPAC Name |
diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2FO4S/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDWXRZOOZBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
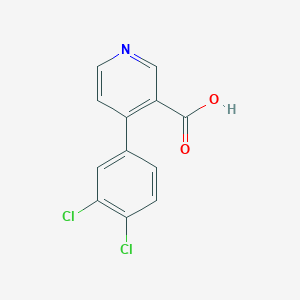
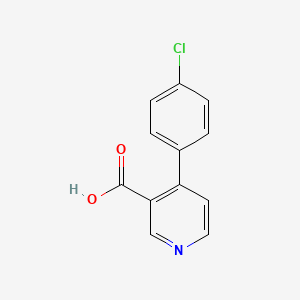


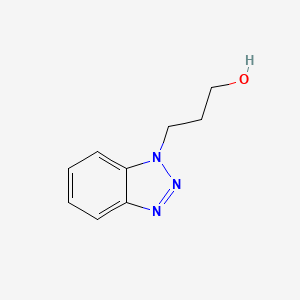


![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
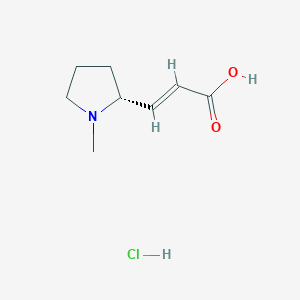
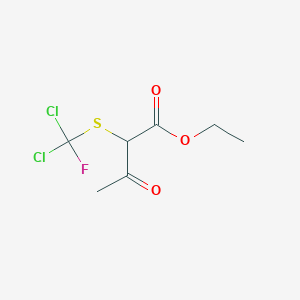
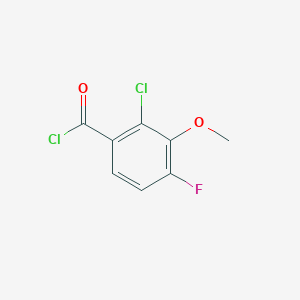
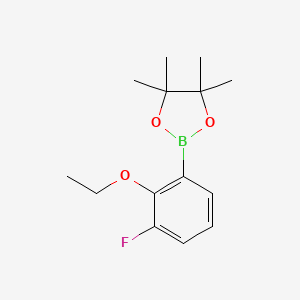
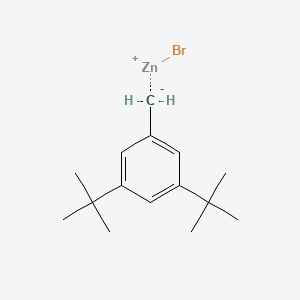
![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
